1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl carbamate and cyclohexanone.
Formation of Spirocyclic Intermediate: The reaction between tert-butyl carbamate and cyclohexanone under acidic or basic conditions leads to the formation of a spirocyclic intermediate.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid can be compared with other similar compounds such as:
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-1-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position of the carboxylic acid group.
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid: Another similar compound with a different carboxylic acid position.
4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid: This compound includes an additional benzoic acid moiety, providing different reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with significant potential in medicinal chemistry. With a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol, this compound is recognized for its unique spirocyclic structure, which contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an enzyme inhibitor , binding to the active sites of various enzymes and blocking their activity. This inhibition can lead to modulation of biochemical pathways, making it a candidate for therapeutic applications in diseases where enzyme regulation is crucial.
Biological Activity and Applications
Research indicates that this compound has potential applications in several areas:
- Enzyme Inhibition : It has been shown to inhibit fatty acid amide hydrolase (FAAH), which is relevant for pain management and inflammation control.
- Antiviral Properties : Studies suggest that derivatives of this compound can regulate chemokine receptors (CCR3 and CCR5), which are implicated in HIV infection and other inflammatory diseases .
- Therapeutic Development : The compound serves as a precursor in the synthesis of bioactive molecules, potentially leading to new drug candidates for various diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-1-carboxylic acid | Structure | Similar spirocyclic structure; different carboxylic acid position |
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | Structure | Different carboxylic acid position; potential for varied biological activity |
4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid | Structure | Includes additional benzoic moiety; different reactivity |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on FAAH Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives based on the spirocyclic structure effectively inhibit FAAH, suggesting therapeutic potential in pain management .
- Chemokine Receptor Regulation : A patent study indicated that compounds derived from this compound can modulate CCR3 and CCR5 receptors, providing insights into their use in treating HIV/AIDS and inflammatory diseases .
- Synthesis and Biological Evaluation : A comprehensive evaluation of synthetic pathways revealed high yields and efficiency in producing this compound, facilitating further research into its biological properties .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.5]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(15)6-4-10(5-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQWRFJPUVVUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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